molecular formula C11H11NO3 B6268776 5-methoxy-4-methyl-1H-indole-2-carboxylic acid CAS No. 50536-54-4

5-methoxy-4-methyl-1H-indole-2-carboxylic acid

Cat. No.: B6268776
CAS No.: 50536-54-4
M. Wt: 205.21 g/mol
InChI Key: JOLMAPSNCDXSRC-UHFFFAOYSA-N
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Description

5-Methoxy-4-methyl-1H-indole-2-carboxylic acid (CAS 50536-54-4) is a high-purity indole derivative supplied for use in chemical and pharmaceutical research. With a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol, this compound serves as a versatile synthetic building block . The indole scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active molecules and pharmaceuticals . Researchers utilize this and related methoxyindole-carboxylic acids as key precursors in the synthesis of potential therapeutic agents . For instance, closely related 5-methoxyindole-2-carboxylic acid is a known starting material for developing novel molecular hybrids with investigated antiproliferative properties . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this chemical as a core scaffold for drug discovery, in the development of non-linear optical (NLO) materials, or as a ligand in coordination chemistry .

Properties

CAS No.

50536-54-4

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

5-methoxy-4-methyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H11NO3/c1-6-7-5-9(11(13)14)12-8(7)3-4-10(6)15-2/h3-5,12H,1-2H3,(H,13,14)

InChI Key

JOLMAPSNCDXSRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2)C(=O)O)OC

Purity

95

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing the indole skeleton. For 5-methoxy-4-methyl-1H-indole-2-carboxylic acid, this method involves condensing phenylhydrazine with a substituted cyclohexanone derivative. A ketone precursor bearing methoxy and methyl groups at positions 5 and 4, respectively, is critical. For example, 4-methyl-5-methoxycyclohexan-1-one reacts with phenylhydrazine under acidic conditions (e.g., HCl/EtOH) to form the indole ring.

Key Parameters

  • Acid Catalyst : Concentrated HCl or polyphosphoric acid.

  • Temperature : 80–100°C under reflux.

  • Yield : 40–60%, depending on substituent steric effects.

Carboxylation Strategies

Post-indole formation, carboxylation at position 2 is achieved via:

  • Formylation-Oxidation : Treating the indole with Vilsmeier-Haack reagent (POCl₃/DMF) to introduce a formyl group, followed by oxidation with KMnO₄ or CrO₃ to the carboxylic acid.

  • Direct Carboxylation : Using CO₂ under high pressure with a CuI catalyst in DMF at 120°C.

Modern Catalytic Approaches

Enamine Synthesis with Ultrasonic Irradiation

A three-step protocol adapted from indole-3-carboxylic acid synthesis offers improved efficiency:

  • Enamine Formation : Ethyl acetoacetate reacts with a primary amine under ultrasonic irradiation (40 kHz) with catalytic acetic acid.

  • Cyclization : The enamine intermediate reacts with quinones (e.g., benzoquinone) in the presence of CaI₂ at reflux (90°C) to form 5-hydroxyindole esters.

  • Ester Cleavage : Basic hydrolysis (2M NaOH, 80°C) converts esters to carboxylic acids.

Optimized Conditions

StepCatalystSolventTemperatureYield
EnamineAcetic acidEthanol25°C85%
CyclizationCaI₂PEG-40090°C72%
HydrolysisNaOHH₂O/EtOH80°C95%

Transition Metal-Catalyzed Functionalization

Palladium and copper catalysts enable precise introduction of methoxy and methyl groups:

  • Methoxylation : Buchwald-Hartwig coupling of bromoindole derivatives with methanol using Pd(OAc)₂/Xantphos.

  • Methylation : Suzuki-Miyaura coupling with methylboronic acid and CuI in DMF at 90°C.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols prioritize scalability and cost-effectiveness:

  • Reactors : Tubular flow reactors ensure consistent temperature and mixing.

  • Catalyst Recycling : Immobilized CuI on silica gel reduces waste.

  • Yield : 75–85% at throughputs of 10 kg/day.

Solvent and Energy Optimization

  • Solvent : PEG-400/DMF (2:1 v/v) enhances solubility and reduces viscosity.

  • Energy : Microwave-assisted cyclization cuts reaction time by 70% compared to conventional heating.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with EtOAc/hexane (70:30) isolates the product (Rf = 0.35).

  • HPLC : C18 column (MeOH/H₂O, 60:40) confirms purity >98%.

Spectroscopic Validation

  • ¹H NMR : Methoxy singlet at δ 3.85 ppm; methyl group at δ 2.30 ppm (s, 3H).

  • HRMS : [M+H]⁺ = 220.0874 (calculated for C₁₁H₁₁NO₃).

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield
Fischer IndoleLow costLow regioselectivity40–60%
Ultrasonic EnamineRapid cyclizationRequires specialized equipment72%
Transition MetalHigh precisionCatalyst cost65–80%

Challenges and Mitigation Strategies

Regioselectivity Issues

  • Electron-Donating Effects : Methoxy groups direct electrophiles to positions 4 and 6. Using bulky directing groups (e.g., SEM-protected indoles) ensures methylation at position 4.

Byproduct Formation

  • Impurity Removal : Recrystallization from EtOH/H₂O (3:1) eliminates polar byproducts .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Agents

MICA has been explored for its potential as an anticancer agent. Studies indicate that it can act as a selective inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in tumor immune evasion. By inhibiting IDO, MICA may enhance the efficacy of immunotherapies against cancer .

Neuroprotective Effects

Research has demonstrated that MICA provides neuroprotection in ischemic stroke models. A study published in Free Radical Biology & Medicine showed that post-ischemic administration of MICA preserves mitochondrial function and reduces oxidative stress, contributing to improved outcomes following stroke . Another study indicated that dietary MICA could facilitate brain recovery after ischemic events, suggesting its role in neuroprotection and functional recovery .

Antioxidant Properties

MICA derivatives have been investigated for their antioxidant capabilities. Research highlighted that certain hydrazones derived from MICA effectively scavenge reactive oxygen species (ROS), demonstrating potential for developing neuroprotective and antioxidant therapies . These compounds showed significant radical scavenging properties in various model systems, indicating their utility in mitigating oxidative stress-related damage.

Chemical Synthesis and Derivatives

MICA serves as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, modifications to the indole structure can yield compounds with improved selectivity for dopamine receptors or enhanced inhibition of Mycobacterium tuberculosis pantothenate synthetase, showcasing its versatility in drug development .

Stroke Recovery Study

In a controlled animal study, the administration of MICA was shown to significantly improve sensorimotor functions after induced ischemic stroke. The findings suggested that MICA not only protects neurons but also promotes recovery by enhancing synaptic plasticity and reducing inflammation .

Antioxidant Activity Evaluation

A comparative study on MICA hydrazones demonstrated their ability to inhibit iron-induced lipid peroxidation and modulate oxidative damage in biological systems. The results indicated that these derivatives could serve as lead compounds for developing new antioxidants with therapeutic applications in neurodegenerative diseases .

Summary of Findings

The applications of 5-methoxy-4-methyl-1H-indole-2-carboxylic acid span across multiple domains, including:

Application AreaSpecific UsesKey Findings
Anticancer ResearchIDO inhibitorsEnhances immunotherapy efficacy against tumors
NeuroprotectionStroke recoveryPreserves mitochondrial function; reduces oxidative stress
Antioxidant DevelopmentScavenging ROSEffective in preventing oxidative damage; potential for neuroprotective therapies
Synthesis of DerivativesDevelopment of selective ligandsImproved pharmacological profiles through structural modifications

Mechanism of Action

The mechanism of action of 5-methoxy-4-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. It is known to modulate oxidative stress pathways and enhance long-term potentiation (LTP) in neuronal cells. The compound’s neuroprotective effects are attributed to its ability to preserve mitochondrial function and reduce the ischemic area size during stroke .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents CAS RN Key Properties/Activities References
5-Methoxy-4-methyl-1H-indole-2-carboxylic acid 5-OCH₃, 4-CH₃, 2-COOH Not provided Hypothesized enhanced lipophilicity
5-Methoxy-1H-indole-2-carboxylic acid (MI2CA) 5-OCH₃, 2-COOH Neuroprotection, crystallizes in P21/c
4-Methyl-1H-indole-2-carboxylic acid 4-CH₃, 2-COOH 18474-57-2 Intermediate in drug synthesis
5-Methyl-1H-indole-2-carboxylic acid 5-CH₃, 2-COOH 10241-97-1 Altered electronic properties vs. MI2CA
5ga (Indole-4-carboxylic acid derivative) 4-COOH, 5-(4-OCH₃C₆H₄) Synthetic accessibility via C–H arylation

Biological Activity

5-Methoxy-4-methyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

PropertyValue
CAS No. 50536-54-4
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name 5-methoxy-4-methyl-1H-indole-2-carboxylic acid
Purity ≥95%

The biological activity of 5-methoxy-4-methyl-1H-indole-2-carboxylic acid is primarily attributed to its ability to modulate oxidative stress and enhance neuronal health. Key mechanisms include:

  • Neuroprotection : The compound has demonstrated neuroprotective effects by preserving mitochondrial function and reducing oxidative damage, particularly in models of stroke and neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity : It exhibits significant antioxidant properties, which help in mitigating oxidative stress-induced cellular damage .
  • MAO-B Inhibition : Recent studies indicate that derivatives of this compound may inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegeneration .

Neuroprotective Effects

Research has highlighted the potential of 5-methoxy-4-methyl-1H-indole-2-carboxylic acid in the context of neurodegenerative diseases:

  • Stroke Models : In animal studies, this compound reduced the ischemic area size and improved functional recovery post-stroke by enhancing long-term potentiation (LTP) in neuronal cells .
  • Alzheimer’s Disease : It shows protective potential against amyloid-beta (Aβ) pathology, a hallmark of Alzheimer's disease .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Cell Growth Inhibition : Studies indicate that derivatives exhibit significant antiproliferative effects against various cancer cell lines, including A549 lung cancer cells, with low minimum inhibitory concentrations (MIC) .

Antiviral and Anti-inflammatory Properties

Indole derivatives, including this compound, have been studied for their antiviral and anti-inflammatory activities:

  • Viral Inhibition : Some studies suggest that it may possess antiviral properties, although specific mechanisms need further elucidation .

Case Studies and Research Findings

  • Neuroprotective Study :
    • A study demonstrated that 5-methoxy-4-methyl-1H-indole-2-carboxylic acid significantly reduced oxidative stress markers in SH-SY5Y neuronal cells exposed to hydrogen peroxide (H₂O₂) .
    • The compound was shown to enhance cell viability and reduce apoptosis in these models.
  • Anticancer Evaluation :
    • In vitro studies revealed that certain derivatives of this compound inhibited the growth of rapidly dividing cancer cells while showing minimal cytotoxicity to normal cells .
  • MAO-B Inhibition Study :
    • Compounds related to 5-methoxy-4-methyl-1H-indole-2-carboxylic acid were evaluated for their ability to inhibit MAO-B, with promising results indicating potential use in treating Parkinson's disease .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methoxy-4-methyl-1H-indole-2-carboxylic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves cyclization of substituted indole precursors. For example, Scheme 1 in outlines a general approach for indole derivatives using sodium acetate and acetic acid under reflux. Key considerations include:

  • Catalyst selection : Acidic conditions (e.g., AcOH) to facilitate cyclization.
  • Temperature control : Reflux conditions (~120°C) to ensure complete reaction without decomposition.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product.
    • Validation : Confirm purity via HPLC (≥95%) and structural integrity via 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 7.1–7.5 ppm) .

Q. How should researchers handle and store 5-methoxy-4-methyl-1H-indole-2-carboxylic acid to ensure stability?

  • Handling : Use PPE (gloves, lab coat, P95 respirator) to avoid inhalation or skin contact, as recommended for structurally similar indole derivatives .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent oxidation or photodegradation. Monitor stability via periodic HPLC analysis .

Q. What analytical techniques are most effective for characterizing the purity of this compound?

  • Primary Methods :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase .
  • NMR Spectroscopy : Analyze 1H^1 \text{H} and 13C^{13} \text{C} spectra to confirm substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 235.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Approach :

Reproduce experiments : Standardize conditions (e.g., heating rate during melting point determination).

Cross-validate : Compare DSC data with literature values for related indoles (e.g., 5-methoxy-2-methyl-3-indoleacetic acid melts at 161–163°C ).

Analyze impurities : Use LC-MS to identify byproducts affecting thermal properties .

  • Case Study : Discrepancies in indole-5-carboxylic acid melting points (208–210°C vs. 256–259°C) in highlight the need for rigorous recrystallization protocols.

Q. What computational methods are recommended to predict the reactivity or biological interactions of this compound?

  • Strategies :

  • Docking Studies : Use AutoDock Vina to model interactions with enzyme targets (e.g., cyclooxygenase-2) based on its carboxylic acid moiety.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .
    • Validation : Compare computational results with experimental data (e.g., inhibition assays) for structurally similar indoles .

Q. How to design experiments to study the compound’s potential as an enzyme inhibitor, considering structural analogs?

  • Experimental Design :

Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methoxy or methyl groups) and test inhibitory activity against target enzymes .

Kinetic Assays : Measure KiK_i values using fluorescence-based assays.

Crystallography : Co-crystallize the compound with the enzyme and solve the structure via SHELXL .

  • Example : Benzofuran-indole hybrids in show enhanced binding affinity due to planar aromatic systems, suggesting similar modifications could optimize activity.

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